molecular formula C6H5BrClNO B025062 3-Bromo-5-chloro-2-methoxypyridine CAS No. 102830-75-1

3-Bromo-5-chloro-2-methoxypyridine

Cat. No.: B025062
CAS No.: 102830-75-1
M. Wt: 222.47 g/mol
InChI Key: AYEVELLBDURPJW-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5BrClNO. It is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a pyridine ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Mechanism of Action

Target of Action

3-Bromo-5-chloro-2-methoxypyridine is a chemical compound used in proteomics research

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its use in proteomics research

Pharmacokinetics

Given its molecular weight of 2225 , it’s likely that the compound could be absorbed and distributed throughout the body. The compound’s metabolism and excretion would depend on various factors, including its specific targets and interactions within the body.

Biochemical Analysis

Biochemical Properties

It is known that this compound is used in proteomics research , suggesting that it may interact with various biomolecules in the cell

Cellular Effects

Given its use in proteomics research , it is likely that this compound influences cell function in some way This could include impacts on cell signaling pathways, gene expression, and cellular metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-methoxypyridine typically involves the halogenation of 2-methoxypyridine. One common method includes the bromination and chlorination of 2-methoxypyridine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reagent concentrations to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines .

Scientific Research Applications

3-Bromo-5-chloro-2-methoxypyridine has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-2-methoxypyridine is unique due to the specific arrangement of bromine, chlorine, and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable in various synthetic applications .

Properties

IUPAC Name

3-bromo-5-chloro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEVELLBDURPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544002
Record name 3-Bromo-5-chloro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102830-75-1
Record name 3-Bromo-5-chloro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-chloro-2-methoxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred suspension of 2.5 g of anhydrous sodium acetate in 10 ml of acetic acid was added 4.3 g of 5-chloro-2-methoxypyridine followed by a solution of 3.1 ml of bromine in 10 ml of acetic acid. The mixture was warmed to 80° C. for 6 hours and then allowed to cool and stirred at 23° C. for 64 hours. It was then partitioned between ether and water and the resulting ether layer was washed with aqueous 1N sodium hydroxide solution and then with aqueous 5% sodium bisulfite solution, dried over potassium carbonate and concentrated at reduced pressure to leave a residual brown solid. This residue was bulb-to-bulb distilled with the material distilling at 140°-150° C. at 20 torr collected to give 3-bromo-5-chloro-2-methoxypyridine as a solid melting at about 45°-47.5° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
3.1 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of bromine (1.5 mL, 29.28 mmol) in glacial acetic acid (7 mL) was slowly added to a mixture of 5-chloro-2-methoxypyridine (2.1 g, 14.63 mmol) and sodium acetate (1.2 g, 14.63 mmol) in glacial acetic acid (7 mL) and the resulting mixture was stirred at 80° C. for 6 hours. The reaction was allowed to cool down to ambient temperature and then diethyl ether and water were added. The organic layer was separated, washed with a 1N aqueous solution of sodium hydroxide and a 4% aqueous solution of sodium bisulphite, dried over magnesium sulphate and the solvent removed under reduced pressure. The residue was purified by flash chromatography (100% hexanes) to give the title compound (2.1 g, 64%) as a white solid.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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